2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Description
Historical Context and Discovery
The structural exploration of 2,3-dihydro-dioxino[2,3-b]pyridine-6-carboxylic acid emerged from efforts to synthesize fused heterocyclic systems with potential biological activity. Initial synthetic approaches for related dioxinopyridine derivatives were reported in the late 20th century, with foundational work by Soukri et al. (2003) demonstrating the Smiles rearrangement as a key strategy for constructing the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold. The carboxylic acid derivative gained prominence in the 2010s as a versatile intermediate for drug discovery, particularly after AstaTech, Inc., and Sigma-Aldrich commercialized the compound (CAS 1095276-23-5) with ≥97% purity.
Key milestones include:
Chemical Classification and Nomenclature
This compound belongs to the dioxinopyridine class of bicyclic heterocycles, characterized by:
- IUPAC Name : 2,3-Dihydrodioxino[2,3-b]pyridine-6-carboxylic acid
- Molecular Formula : C₈H₇NO₄
- Structural Features :
The numbering system follows IUPAC guidelines for fused bicyclic systems, with the pyridine nitrogen at position 1 and the dioxane oxygen atoms at positions 2 and 3.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in modern heterocyclic chemistry:
- Scaffold Diversity : The fused dioxane-pyridine system combines aromatic (pyridine) and non-aromatic (dioxane) features, enabling unique electronic properties for drug-receptor interactions.
- Synthetic Versatility : The carboxylic acid group at position 6 permits derivatization through:
- Bioisosteric Potential : Serves as a dioxane-containing analog of quinoline carboxylic acids, with improved solubility profiles compared to purely aromatic systems.
Recent studies demonstrate its utility as:
Research Trends and Developments
Current research focuses on three primary areas:
1. Antibacterial Drug Development
The compound's ability to inhibit bacterial topoisomerase IV has driven innovations in Gram-negative antibiotic design. Recent structural-activity relationship (SAR) studies show:
| Modification | Enzyme Inhibition (IC₅₀) |
|---|---|
| Parent acid | 8.2 μM (E. coli topoIV) |
| Ethyl ester | 12.4 μM |
| Amide derivatives | 0.7-5.3 μM |
2. Synthetic Methodology Advances
Novel routes reported since 2020 include:
- Flow chemistry approaches (83% yield vs. 68% batch)
- Enzymatic desymmetrization for enantiopure derivatives
- Photocatalytic C-H functionalization at position 7
3. Materials Science Applications
Emerging uses in:
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-1-2-6-7(9-5)13-4-3-12-6/h1-2H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYSSECTRFWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095276-23-5 | |
| Record name | 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Pyridine Precursors with Dioxin Ring Formation
- The core dioxino-pyridine framework is typically constructed by cyclocondensation reactions involving pyridine derivatives and diol or epoxide compounds under controlled conditions.
- Catalysts and solvents vary depending on the specific route but often include acid or base catalysts to promote ring closure.
Ester Precursor Hydrolysis
- A common intermediate is Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-7-carboxylate , synthesized via condensation and cyclization of methyl ketones and enaminones, sometimes assisted by microwave irradiation and hydrazine hydrate-mediated cyclization.
- Hydrolysis of the methyl ester under acidic or basic conditions yields the corresponding carboxylic acid at the 6-position (or 7-position depending on isomerism).
Example Synthetic Route and Conditions
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of dioxino-pyridine ring | Pyridine derivative + diol or epoxide, acid catalyst, reflux | 70-85 | Controlled temperature critical |
| 2 | Introduction of methyl ester group | Esterification or direct condensation | 60-75 | Purification by column chromatography |
| 3 | Hydrolysis of methyl ester to carboxylic acid | Acidic or basic hydrolysis (e.g., HCl or NaOH, aqueous) | 65-80 | Reaction time 4-12 hours |
| 4 | Purification | Silica gel chromatography or recrystallization | - | Ensures ≥95% purity |
Detailed Research Findings on Preparation
- Microwave-assisted cycloaddition has been reported to enhance reaction rates and yields in the synthesis of methyl ester precursors, which can then be hydrolyzed to the acid form.
- Hydrazine hydrate-mediated cyclization is a key step in forming the fused dioxino ring system, enabling efficient ring closure and high regioselectivity.
- Analytical techniques such as NMR spectroscopy confirm the formation of the dioxino ring and the presence of the carboxylic acid group, while mass spectrometry verifies molecular weight and purity.
- Infrared spectroscopy identifies characteristic carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and aromatic C-H stretches (~3000 cm⁻¹), confirming functional groups.
Related Derivatives and Their Preparation
- The 7-Bromo-2,3-dihydro-dioxino[2,3-b]pyridine-6-carboxylic acid is synthesized via multi-step organic synthesis involving bromination and subsequent ring formation. This process highlights the versatility of the core structure for functionalization.
Analytical Data Summary
| Technique | Key Findings | Purpose |
|---|---|---|
| NMR Spectroscopy | Confirmation of dioxino ring and carboxylic acid group | Structural verification |
| IR Spectroscopy | Carbonyl stretch at ~1700 cm⁻¹; aromatic C-H at ~3000 cm⁻¹ | Functional group identification |
| Mass Spectrometry (HRMS) | Molecular ion peak consistent with molecular weight | Molecular weight confirmation |
| Chromatography (TLC, Column) | Purity and reaction monitoring | Purification and yield assessment |
Notes on Reaction Optimization
- Reaction temperature and time are critical parameters influencing yield and purity.
- Use of microwave irradiation can significantly reduce reaction times in cyclization steps.
- Purification often requires careful chromatographic separation due to closely related by-products.
- Enantioselective synthesis methods have been developed for substituted derivatives, employing Smiles rearrangement and capillary electrophoresis for purity control, which may be adapted for related compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Cyclocondensation | Pyridine derivatives + diols/epoxides | Acid/base catalysts | Reflux, 2-12 h | 70-85% | Forms dioxino ring |
| Microwave-assisted cycloaddition | Enaminones + dimethyl acetylenedicarboxylate | Microwave irradiation | Minutes to hours | Improved yields | Rapid synthesis |
| Hydrazine hydrate cyclization | Intermediate adducts | Hydrazine hydrate | Room temp to reflux | High regioselectivity | Key ring closure step |
| Ester hydrolysis | Methyl ester precursors | HCl or NaOH aqueous | Room temp to reflux, 4-12 h | 65-80% | Produces carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against a range of bacteria and fungi. A study highlighted the synthesis of various derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics .
Anti-inflammatory Properties
Another promising application is in the field of anti-inflammatory drugs. Compounds derived from 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have shown inhibition of key inflammatory pathways in vitro. This suggests their potential for treating inflammatory diseases such as arthritis and other chronic conditions .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
Building Block in Organic Synthesis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. Researchers have employed this compound in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Synthetic Routes
The compound can be synthesized through several methods involving pyridine derivatives and dioxaborolane reagents. These methods often utilize palladium catalysts to facilitate reactions such as borylation and other coupling reactions . The efficiency of these synthetic routes can be enhanced using continuous flow reactors and automated systems to increase yield and reduce production time .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Derivatives showed significant activity against resistant bacterial strains. |
| Study 2 | Anti-inflammatory Properties | Inhibition of inflammatory pathways was observed in vitro. |
| Study 3 | Neuroprotective Effects | Compounds protected neuronal cells from oxidative damage. |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Dioxinopyridine Core
Halogenated Derivatives
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid (CAS: 877177-32-7): Molecular Formula: C₈H₆ClNO₄ Molecular Weight: 215.59 g/mol The chlorine atom at position 7 enhances lipophilicity and may influence reactivity in nucleophilic substitution or cross-coupling reactions .
- Iodinated Derivatives (e.g., 7-Iodo and 6-Iodo analogues):
Functional Group Modifications
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol (CAS: 443956-46-5): A hydroxyl group replaces the carboxylic acid, reducing acidity but introducing polarity for solubility adjustments .
Benzodioxine vs. Dioxinopyridine Systems
Physicochemical and Structural Properties
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a unique bicyclic structure consisting of a dioxin ring fused to a pyridine ring. The presence of the carboxylic acid functional group contributes to its chemical reactivity and biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H7NO4 |
| CAS Number | 1095276-23-5 |
| SMILES Representation | C1COC2=C(O1)C=C(C=N2)C(=O)O |
| InChI Key | GJMRZEFOMRCYBI-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives. A notable study evaluated the cytotoxic effects against various human cancer cell lines using an MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line (HCT-116) IC50 (µM) | Cell Line (HepG2) IC50 (µM) |
|---|---|---|
| Compound A | 2.40 ± 0.12 | 2.54 ± 0.82 |
| Compound B | 3.00 ± 0.15 | 3.10 ± 0.85 |
| Compound C | 1.90 ± 0.10 | 2.00 ± 0.75 |
The study demonstrated that compounds with additional aromatic groups showed enhanced activity due to increased π-π interactions with target proteins involved in cell proliferation pathways .
The mechanism of action appears to involve the inhibition of topoisomerases, which are essential for DNA replication and transcription in cancer cells. By disrupting these processes, the compound can induce apoptosis in malignant cells .
Study on Antimicrobial Activity
In another investigation, derivatives of this compound were tested for antimicrobial properties against various bacterial strains. The findings revealed moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 12 |
| Compound C | P. aeruginosa | 10 |
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Q & A
Basic: What are the established synthetic routes for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid, and what are their comparative yields and purities?
Methodological Answer:
Synthesis typically involves cyclocondensation of diol derivatives with pyridine precursors. For example, halogenated intermediates (e.g., bromo or chloro substituents) are used to facilitate ring closure via nucleophilic substitution or Suzuki-Miyaura coupling . Acid-catalyzed cyclization of pre-functionalized pyridine derivatives (e.g., ester or aldehyde precursors) is another route, followed by oxidation to the carboxylic acid . Purification via recrystallization or preparative HPLC is critical, with yields varying between 40–70% depending on substituent steric effects and reaction conditions. Purity (>95%) is confirmed by LC-MS and NMR .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers anticipate?
Methodological Answer:
- 1H/13C NMR : The dioxane ring protons (δ 4.2–4.5 ppm, multiplet) and pyridine protons (δ 7.8–8.5 ppm) are diagnostic. The carboxylic acid proton (δ 12–14 ppm, broad) may appear in DMSO-d6 .
- IR : Strong O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- Mass Spectrometry : Exact mass (e.g., [M+H]+ calculated for C8H7NO4: 181.0375) confirms molecular identity .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, as seen in structurally related PDB ligands .
Advanced: How can computational chemistry (e.g., DFT calculations) aid in predicting the reactivity and tautomeric stability of this compound in different solvents?
Methodological Answer:
DFT studies (B3LYP/6-311+G(d,p)) optimize geometry and evaluate tautomeric equilibria (keto-enol). Solvent effects (e.g., water vs. DMSO) are modeled using implicit solvation (PCM). HOMO-LUMO gaps predict electrophilic/nucleophilic sites, while Fukui indices guide functionalization strategies. For example, the carboxylic acid group exhibits high electrophilicity, favoring amidation or esterification .
Advanced: What strategies are recommended for resolving contradictory data regarding the acid dissociation constant (pKa) of this compound across experimental setups?
Methodological Answer:
- Potentiometric Titration : Standardize against buffer solutions in varied ionic strengths.
- UV-Vis Spectroscopy : Monitor pH-dependent absorbance shifts (e.g., λmax ~270 nm for deprotonated form).
- Computational pKa Prediction : Use tools like MarvinSketch or ACD/Labs, accounting for solvent dielectric constants.
Contradictions often arise from hydration states (e.g., hemihydrates in crystallographic data ) or impurities. Cross-validate with HPLC-purified samples (>98% purity) .
Advanced: What methodological considerations are critical when designing derivatives for structure-activity relationship (SAR) studies in enzyme inhibition?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., halogens, amines) at positions 7 or 8 to modulate steric/electronic effects. Derivatives like 7-bromo or 8-amine analogs are common .
- Biological Assays : Pair enzymatic inhibition assays (e.g., IC50 determination) with molecular docking (PDB: 0QQ ligand ) to correlate activity with binding modes.
- Metabolic Stability : Assess via microsomal incubation (e.g., CYP450 isoforms) to prioritize lead compounds .
Advanced: How can researchers address challenges in regioselective functionalization of the dioxino-pyridine core?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to install substituents at position 6 or 7 .
- Protection/Deprotection : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid interference during halogenation .
- Cross-Coupling : Leverage palladium catalysis (e.g., Buchwald-Hartwig for amine introduction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
